molecular formula C14H22O3 B8563914 4-(3-Hydroxypropyl)benzaldehyde diethyl acetal

4-(3-Hydroxypropyl)benzaldehyde diethyl acetal

Cat. No. B8563914
M. Wt: 238.32 g/mol
InChI Key: VUWGMUBEQHTCQV-UHFFFAOYSA-N
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Patent
US07087579B2

Procedure details

To a solution of ethyl diethylphosphonoacetate (4.4 mL) in tetrahydrofuran (40 mL) was added sodium hydride (60%, 0.88 g) at 0° C., and the mixture was stirred for 10 minutes. To the reaction mixture was added a solution of terephthalaldehyde mono-(diethyl acetal) (4.2 g) in tetrahydrofuran (10 mL), and the mixture was stirred at room temperature for 1.5 hours. To the reaction mixture were added a saturated aqueous ammonium chloride solution and water, and the mixture was extracted with diethyl ether. The organic layer was washed with water and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=3/1) to give ethyl 4-(diethoxymethyl)cinnamate (5.8 g). To a solution of the obtained ethyl 4-(diethoxymethyl)cinnamate (5.8 g) in tetrahydrofuran (50 mL) was added 5% platinum on carbon powder (0.58 g), and the mixture was stirred at room temperature under a hydrogen atmosphere for 10 hours. Insoluble materials was removed by filtration, and the filtrate was concentrated under reduced pressure. A solution of the residue in tetrahydrofuran (20 mL) was added to a suspension of lithium aluminum hydride (1.1 g) in tetrahydrofuran (100 mL) at 0° C. The reaction mixture was heated at 70° C. and stirred for 40 minutes. After the reaction mixture was cooled to 0° C., water (1.1 mL), 15% aqueous sodium hydroxide solution (1.1 mL) and water (3.3 mL) were added, and the mixture was stirred at room temperature for 10 minutes. Insoluble materials were removed by filtration, and the solvent of the filtrate was removed under reduced pressure to give 4-(3-hydroxypropyl)benzaldehyde diethyl acetal (4.7 g). To a solution of the obtained 4-(3-hydroxypropyl)benzaldehyde diethyl acetal (4.7 g) in dimethylformamide (100 mL) was added sodium hydride (60%, 1.2 g) at 0° C., and the mixture was stirred for 5 minutes. To the reaction mixture was added benzyl bromide (2.5 mL), and the mixture was stirred at room temperature for 72 hours. Water was added to the reaction mixture, and the mixture was extracted with hexane. The organic layer was washed with water and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to give 4-[3-(benzyloxy)propyl]benzaldehyde diethyl acetal (6.4 g). To a solution of the obtained 4-[3-(benzyloxy)propyl]benzaldehyde diethyl acetal (6.4 g) in tetrahydrofuran (60 mL) was added 2 mol/L hydrochloric acid solution (10 mL) at 0° C., and the mixture was stirred for 1 hour. To the reaction mixture was added water, and the mixture was extracted with diethyl ether. The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was dissolved in ethanol (50 mL), and to the solution was added sodium borohydride (1.1 g) at 0° C. The mixture was stirred for 14 hours while gradually returning to room temperature. To the reaction mixture was added methanol, and the mixture was concentrated under reduced pressure. To the residue was added ethyl acetate, and the mixture was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=3/1-2/1) to give 4-[3-(benzyloxy)propyl]benzyl alcohol (3.7 g).
Name
ethyl 4-(diethoxymethyl)cinnamate
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:18][CH2:19][CH3:20])[C:5]1[CH:17]=[CH:16][C:8]([CH:9]=[CH:10][C:11](OCC)=[O:12])=[CH:7][CH:6]=1)[CH3:2]>O1CCCC1.[Pt]>[CH2:19]([O:18][CH:4]([O:3][CH2:1][CH3:2])[C:5]1[CH:17]=[CH:16][C:8]([CH2:9][CH2:10][CH2:11][OH:12])=[CH:7][CH:6]=1)[CH3:20]

Inputs

Step One
Name
ethyl 4-(diethoxymethyl)cinnamate
Quantity
5.8 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=CC(=O)OCC)C=C1)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.58 g
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under a hydrogen atmosphere for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Insoluble materials was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
A solution of the residue in tetrahydrofuran (20 mL) was added to a suspension of lithium aluminum hydride (1.1 g) in tetrahydrofuran (100 mL) at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 70° C.
STIRRING
Type
STIRRING
Details
stirred for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
water (1.1 mL), 15% aqueous sodium hydroxide solution (1.1 mL) and water (3.3 mL) were added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Insoluble materials were removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)CCCO)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.